molecular formula C24H26N6O2 B13998948 Propionitrile, 3,3',3'',3'''-((2,3-dihydroxy-1,4-naphthylene)bis(methylenenitrilo))tetra- CAS No. 73826-32-1

Propionitrile, 3,3',3'',3'''-((2,3-dihydroxy-1,4-naphthylene)bis(methylenenitrilo))tetra-

Cat. No.: B13998948
CAS No.: 73826-32-1
M. Wt: 430.5 g/mol
InChI Key: UUWDNSITWXTZIY-UHFFFAOYSA-N
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Description

3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile is a complex organic compound characterized by its unique structure, which includes multiple cyanoethyl groups and a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of cyanoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the cyanoethyl groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s cyanoethyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalene
  • 2,3-dihydroxy-1-(cyanoethyl)-naphthalene

Uniqueness

Compared to similar compounds, 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile is unique due to its multiple cyanoethyl groups, which enhance its reactivity and potential for forming complex interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

73826-32-1

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

IUPAC Name

3-[[4-[[bis(2-cyanoethyl)amino]methyl]-2,3-dihydroxynaphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile

InChI

InChI=1S/C24H26N6O2/c25-9-3-13-29(14-4-10-26)17-21-19-7-1-2-8-20(19)22(24(32)23(21)31)18-30(15-5-11-27)16-6-12-28/h1-2,7-8,31-32H,3-6,13-18H2

InChI Key

UUWDNSITWXTZIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2CN(CCC#N)CCC#N)O)O)CN(CCC#N)CCC#N

Origin of Product

United States

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